molecular formula C20H18O3 B139874 1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene CAS No. 139562-15-5

1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene

Cat. No. B139874
M. Wt: 306.4 g/mol
InChI Key: GTDVLOQPWWYRHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene, also known as ellipticine, is a natural alkaloid that has been found to have various biological activities. It has been extensively studied for its potential as an anticancer agent due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells.

Mechanism Of Action

Ellipticine exerts its anticancer effects through multiple mechanisms. It has been found to intercalate into DNA, causing DNA damage and inhibiting DNA synthesis. Additionally, 1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene has been found to inhibit topoisomerase II, an enzyme that is essential for DNA replication. This inhibition leads to the accumulation of DNA damage and ultimately, apoptosis in cancer cells.

Biochemical And Physiological Effects

Ellipticine has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. Additionally, 1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene has been found to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene in lab experiments is its ability to intercalate into DNA, making it a useful tool for studying DNA structure and function. However, one limitation of using 1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene is its cytotoxicity, which can make it difficult to study its effects on normal cells.

Future Directions

1. Further studies on the mechanisms of action of 1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene, particularly its effects on DNA replication and repair.
2. Development of more efficient and less toxic methods for synthesizing 1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene.
3. Exploration of the potential applications of 1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene in the treatment of inflammatory diseases.
4. Investigation of the potential synergistic effects of 1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene with other anticancer agents.
5. Development of more targeted delivery methods for 1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene to reduce its cytotoxicity.

Synthesis Methods

Ellipticine can be synthesized from various plant sources, including the leaves of Ochrosia elliptica and the bark of Goniothalamus giganteus. However, the most commonly used method for synthesizing 1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene is through chemical synthesis. This involves the condensation of 3,4-dihydroxyphenylacetic acid with 2-methyl-1,2,3,4-tetrahydroisoquinoline in the presence of a strong acid catalyst.

Scientific Research Applications

Ellipticine has been extensively studied for its potential as an anticancer agent. It has been found to inhibit DNA synthesis and induce apoptosis in cancer cells, making it a promising candidate for cancer treatment. Additionally, 1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene has also been found to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.

properties

CAS RN

139562-15-5

Product Name

1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene

Molecular Formula

C20H18O3

Molecular Weight

306.4 g/mol

IUPAC Name

(3S,5R,6S,7R)-18,19-dimethyl-4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12,14,16,18-heptaene-6,7-diol

InChI

InChI=1S/C20H18O3/c1-9-10(2)15-13(12-6-4-3-5-11(9)12)7-8-14-16(15)19-20(23-19)18(22)17(14)21/h3-8,17-22H,1-2H3/t17-,18+,19+,20-/m1/s1

InChI Key

GTDVLOQPWWYRHL-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C2=C(C=CC3=C2[C@H]4[C@H](O4)[C@H]([C@@H]3O)O)C5=CC=CC=C15)C

SMILES

CC1=C(C2=C(C=CC3=C2C4C(O4)C(C3O)O)C5=CC=CC=C15)C

Canonical SMILES

CC1=C(C2=C(C=CC3=C2C4C(O4)C(C3O)O)C5=CC=CC=C15)C

synonyms

1,2-dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene
5,6-diMeC-1,2-diol-3,4-epoxide
5,6-diMeCDE
5,6-dimethylchrysene-1,2-diol-3,4-epoxide

Origin of Product

United States

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